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molecular formula C9H9NO2 B1253348 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 56469-02-4

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1253348
M. Wt: 163.17 g/mol
InChI Key: CMNQIVHHHBBVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05177075

Procedure details

A mixture of 10.0 g (62.0 mmol) of 1,5-dihydroxyisoquinoline in 500 ml of HOAc and 2 g of 20% Pd-C was hydrogenated at room temperature until the required amount of hydrogen was absorbed. The solution was filtered and concentrated. The resulting solid was recrystallized from water (200 ml) to give 8.74 g (86%) of product; mp 195°-198°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[H][H]>CC(O)=O.[Pd]>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH2:5][CH2:4][NH:3][C:2]2=[O:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=NC=CC2=C(C=CC=C12)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from water (200 ml)

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.74 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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